molecular formula C10H12N2O6S2 B12614013 N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide CAS No. 898798-36-2

N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide

Cat. No.: B12614013
CAS No.: 898798-36-2
M. Wt: 320.3 g/mol
InChI Key: IEGSYZYJLNMIGS-UHFFFAOYSA-N
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Description

N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide is an organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methanesulfonyl group attached to a phenyl ring, an oxazolidine ring, and a sulfonamide group. Its molecular formula is C10H12N2O5S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide typically involves multiple steps. One common method starts with the reaction of 4-aminobenzenesulfonamide with methanesulfonyl chloride to form N-[4-(methanesulfonyl)phenyl]sulfonamide. This intermediate is then reacted with ethylene carbonate under basic conditions to form the oxazolidine ring, resulting in the final product .

Industrial Production Methods

Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. The oxazolidine ring may also contribute to the compound’s biological activity by enhancing its binding affinity to target proteins .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-4-(methanesulfonyl)benzenamine
  • N-(4-methanesulfonyl)benzoyl-N’-(pyrimidin-2-yl)thiourea

Uniqueness

N-[4-(Methanesulfonyl)phenyl]-2-oxo-1,3-oxazolidine-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

898798-36-2

Molecular Formula

C10H12N2O6S2

Molecular Weight

320.3 g/mol

IUPAC Name

N-(4-methylsulfonylphenyl)-2-oxo-1,3-oxazolidine-3-sulfonamide

InChI

InChI=1S/C10H12N2O6S2/c1-19(14,15)9-4-2-8(3-5-9)11-20(16,17)12-6-7-18-10(12)13/h2-5,11H,6-7H2,1H3

InChI Key

IEGSYZYJLNMIGS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)N2CCOC2=O

Origin of Product

United States

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